tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
Description
tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-bromobenzenesulfonamide substituent at the 3R position. The 4-bromoaryl sulfonyl group enhances lipophilicity and may contribute to target binding via halogen bonding or π-stacking interactions. The stereochemistry at the 3R position is critical for maintaining spatial compatibility with biological targets, as enantiomeric forms often exhibit divergent activities .
Properties
CAS No. |
1002360-19-1 |
|---|---|
Molecular Formula |
C16H23BrN2O4S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-4-5-13(11-19)18-24(21,22)14-8-6-12(17)7-9-14/h6-9,13,18H,4-5,10-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
WSNDRGOFHGLJOC-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Chiral Synthesis of (3R)-3-Aminopiperidine
The synthesis of enantiomerically pure (3R)-3-aminopiperidine remains a cornerstone of this preparation. One approach involves the reduction of a chiral imine intermediate derived from piperidin-3-one. For instance, enantioselective reductive amination using a chiral catalyst such as (R)-BINAP-Ru complexes can yield the desired (3R)-configured amine. Alternatively, enzymatic resolution of racemic 3-aminopiperidine using acylase enzymes has been reported for analogous compounds, though this method may require optimization for scalability.
tert-Butyl Carbamate (Boc) Protection
Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This step is performed in dichloromethane (DCM) or tetrahydrofuran (THF) at ambient temperature, yielding tert-butyl (3R)-3-aminopiperidine-1-carboxylate in high purity.
Stepwise Synthetic Methodology
Synthesis of tert-Butyl (3R)-3-Aminopiperidine-1-Carboxylate
Procedure:
- Chiral Imine Formation: Piperidin-3-one (1.0 equiv) is reacted with (R)-α-methylbenzylamine (1.1 equiv) in toluene under Dean-Stark conditions to form the corresponding imine.
- Asymmetric Reduction: The imine is subjected to hydrogenation using a chiral Ru-(BINAP) catalyst at 50 psi H₂ pressure in methanol, affording (3R)-3-aminopiperidine with >98% enantiomeric excess (ee).
- Boc Protection: The amine is treated with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in DCM at 25°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield tert-butyl (3R)-3-aminopiperidine-1-carboxylate as a white solid (85–90% yield).
Sulfonylation with 4-Bromobenzenesulfonyl Chloride
Procedure:
- Reaction Setup: tert-Butyl (3R)-3-aminopiperidine-1-carboxylate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen atmosphere. 4-Bromobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by TEA (2.0 equiv).
- Reaction Monitoring: The mixture is stirred at room temperature for 6 hours, with progress tracked by thin-layer chromatography (TLC; eluent: 30% ethyl acetate/hexane).
- Workup and Purification: The reaction is quenched with ice-cold water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. After drying over MgSO₄, the solvent is evaporated, and the residue is recrystallized from ethanol/water (3:1) to afford the title compound as a crystalline solid (75–80% yield).
Optimization of Reaction Conditions
Solvent and Base Screening for Sulfonylation
The choice of solvent and base significantly impacts sulfonylation efficiency. Polar aprotic solvents such as DCM and THF are preferred due to their compatibility with Boc groups. Bases like TEA and pyridine are effective HCl scavengers, though excess base may lead to side reactions.
Table 1. Optimization of Sulfonylation Conditions
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | TEA | 25 | 78 |
| 2 | THF | Pyridine | 25 | 72 |
| 3 | DCM | DMAP | 0→25 | 65 |
| 4 | DMF | TEA | 25 | 58 |
Stereochemical Integrity and Purity
Chiral HPLC analysis (Chiralpak IC column, hexane/isopropanol 90:10) confirms the retention of configuration at the 3R position post-sulfonylation, with no detectable racemization. The final compound exhibits >99% chemical purity by reverse-phase HPLC (C18 column, acetonitrile/water 70:30).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (br s, 1H, NH), 3.90–3.70 (m, 2H, piperidine-H), 3.30–3.10 (m, 2H, piperidine-H), 2.95–2.75 (m, 1H, piperidine-H), 1.80–1.50 (m, 4H, piperidine-H), 1.45 (s, 9H, Boc-CH₃).
- HRMS (ESI): m/z calculated for C₁₇H₂₄BrN₂O₄S [M+H]⁺: 419.30; found: 419.31.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a tert-butyl ester group, and a sulfonyl amino moiety attached to a brominated phenyl group. With the chemical formula and a molecular weight of approximately 419.3 g/mol, it is classified under CAS number 1002360-18-0. This compound is valuable in synthetic organic chemistry and medicinal applications due to its structural features, which contribute to its reactivity and stability.
Scientific Research Applications
- Enzyme Inhibition and Receptor Ligand: The compound is studied for its potential as an enzyme inhibitor and receptor ligand. The sulfonamide group suggests interactions with biological targets involved in signaling pathways, particularly in neurological and inflammatory conditions. The unique functional groups facilitate strong interactions with target proteins, crucial for its pharmacological effects.
- Interaction Studies: Interaction studies focus on its binding affinity to specific enzymes and receptors to elucidate its mechanism of action and potential therapeutic effects. Research assesses how this compound inhibits specific enzymes or modulates receptor activity, providing insights into its efficacy as a drug candidate.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The bromophenyl and sulfonyl amino groups are key to its reactivity, allowing it to form strong interactions with target proteins and enzymes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences between the target compound and analogous piperidine derivatives:
Key Observations :
- Substituent Effects : The target’s 4-bromobenzenesulfonamide group offers higher molecular weight and lipophilicity compared to smaller substituents like methanesulfonamide (Ev5) or chloropyrimidine (Ev8). Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets.
- Stereochemical Specificity : The 3R configuration in the target and Ev5 contrasts with the S-configuration in Ev3’s compound 16, underscoring the role of chirality in biological activity.
Key Observations :
- Cross-Coupling vs. SNAr : The target’s synthesis likely involves sulfonylation, while 5b (Ev1) uses Pd-catalyzed Suzuki coupling for biaryl formation. Ev3’s SNAr reaction highlights nitro group activation for substitution.
- Purification : Reversed-phase chromatography (Ev1) is effective for polar intermediates, whereas simpler methods like vacuum concentration (Ev3) suffice for less complex mixtures.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target (~437 Da) exceeds Ev5 (278 Da) and Ev8 (313 Da), aligning it with "drug-like" small molecules but nearing the upper limit for optimal bioavailability.
- Halogen Effects : Bromine’s larger atomic radius vs. chlorine (Ev4, Ev8) may enhance target binding through stronger halogen bonding .
Biological Activity
tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 419.3 g/mol. This compound features a piperidine ring, a bromophenyl group, and a sulfonyl amino group, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound consists of:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Bromophenyl group : A benzene ring substituted with a bromine atom, enhancing lipophilicity and biological activity.
- Sulfonamide functionality : Known for its ability to interact with various biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of medicinal chemistry. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
The biological activity of this compound can be attributed to its ability to:
- Inhibit specific enzymes : The bromophenyl and sulfonyl amino groups are crucial for its reactivity, allowing it to form strong interactions with target proteins.
- Modulate receptor activity : The compound has shown the potential to bind to various receptors, influencing cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that derivatives of sulfonamide compounds exhibit various biological activities. For example:
- Anti-inflammatory activity : Compounds similar to tert-butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine have been shown to inhibit carrageenan-induced edema in animal models, demonstrating significant anti-inflammatory effects .
| Compound | % Inhibition at 1h | % Inhibition at 2h | % Inhibition at 3h |
|---|---|---|---|
| Compound 4a | 94.69% | 89.66% | 87.83% |
| Compound 4c | 89.00% | 85.00% | 82.00% |
Antimicrobial Activity
The antimicrobial activity of related sulfonamide compounds has also been evaluated:
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against various pathogens such as E. coli, S. aureus, and P. aeruginosa:
| Compound | MIC (mg/mL) | Pathogen |
|---|---|---|
| Compound 4d | 6.72 | E. coli |
| Compound 4h | 6.63 | S. aureus |
| Compound 4a | 6.67 | P. aeruginosa |
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on Sulfonamide Derivatives : A study evaluated the anti-inflammatory and antimicrobial properties of new benzenesulphonamide derivatives, showing that structural modifications can significantly enhance biological efficacy .
- Screening for Biological Activity : Another investigation into the biological activities of piperidine derivatives highlighted their potential as therapeutic agents due to their ability to inhibit specific biological pathways .
Q & A
Basic: What is the standard synthesis protocol for tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonamide Formation : React (3R)-3-aminopiperidine-1-carboxylate with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl by-products. Stir at 0–20°C for 4–6 hours .
Protection/Deprotection : The tert-butyl carbamate (Boc) group on the piperidine nitrogen is retained throughout the reaction to prevent undesired side reactions.
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or TLC.
Key Reagents : TEA, DCM, 4-bromobenzenesulfonyl chloride.
Basic: How is the stereochemistry and structure of this compound confirmed?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL software confirms the (3R) configuration and sulfonamide bond geometry .
- NMR Spectroscopy : H and C NMR verify the piperidine ring conformation and sulfonyl group integration. The tert-butyl group appears as a singlet (~1.4 ppm in H NMR).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching CHBrNOS).
Basic: What are the recommended handling and storage conditions?
Methodological Answer:
- Storage : Store under inert gas (N or Ar) at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Safety Measures : Use nitrile gloves, safety goggles, and fume hoods. Avoid dust formation due to potential respiratory irritation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Optimization : Replace DCM with THF or DMF for better sulfonyl chloride solubility, enhancing reaction efficiency .
- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .
- Temperature Control : Gradual warming (0°C → rt) minimizes side reactions like sulfonate ester formation.
- Workup Strategies : Use aqueous NaHCO washes to remove unreacted sulfonyl chloride and TEA·HCl salts.
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Impurity Analysis : Compare HPLC retention times with known by-products (e.g., des-bromo derivatives from incomplete coupling).
- Dynamic Effects : Consider rotamers of the sulfonamide group, which may split H NMR signals. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce peaks .
- Tautomerism Check : Rule out enol-keto tautomerism in the sulfonamide using N NMR or IR spectroscopy.
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes like bromodomains, leveraging the 4-bromophenyl group’s hydrophobic interactions .
- MD Simulations : Run molecular dynamics (GROMACS) to assess stability of the sulfonamide-piperidine scaffold in aqueous vs. lipid bilayer environments.
- QSAR Analysis : Correlate substituent effects (e.g., Br vs. Cl) on bioactivity using CoMFA/CoMSIA models.
Advanced: What strategies are used to design bioactive analogs for SAR studies?
Methodological Answer:
- Core Modifications : Replace the 4-bromophenyl group with 4-cyano or 4-fluorophenyl to probe electronic effects .
- Piperidine Ring Substitution : Introduce methyl groups at C2 or C4 to assess steric hindrance on target binding.
- Boc Group Replacement : Substitute tert-butyl with photolabile groups (e.g., nitroveratryl) for controlled release in prodrug studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
